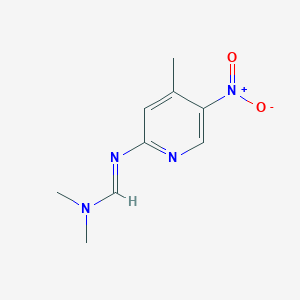![molecular formula C8H22P2Sn B14127239 [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) CAS No. 89129-48-6](/img/structure/B14127239.png)
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) is a chemical compound that features a unique combination of tin and phosphorus atoms. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The presence of both tin and phosphorus in the molecular structure allows for interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) typically involves the reaction of dimethylstannane with a suitable phosphine reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control of reaction conditions, and purification techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin and phosphorus oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides and phosphine oxides, while substitution reactions can produce a variety of organotin and organophosphorus compounds.
Scientific Research Applications
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin and organophosphorus compounds. Its unique structure allows for the study of tin-phosphorus interactions.
Biology: The compound can be used in the development of tin-based pharmaceuticals and as a probe to study biological systems involving tin and phosphorus.
Industry: It can be used in catalysis, particularly in reactions where tin and phosphorus play a crucial role in the catalytic cycle.
Mechanism of Action
The mechanism by which [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) exerts its effects involves the interaction of its tin and phosphorus atoms with various molecular targets. The tin atoms can coordinate with other metal centers, while the phosphorus atoms can participate in nucleophilic or electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the activation of specific pathways in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Bis-oxadiazole: A nitrated heterocyclic compound with applications in explosives and propellants.
Bis(isoxazole)bis(methylene) dinitrate: Related to bis-oxadiazole, developed for high-energy applications.
3,3′-Bis(indolyl)methanes: Compounds synthesized via electrophilic substitution reactions, used in medicinal chemistry.
Uniqueness
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) is unique due to its combination of tin and phosphorus atoms, which imparts distinct chemical properties and reactivity. Unlike other similar compounds, it offers a versatile platform for studying tin-phosphorus interactions and developing new materials and catalysts.
Properties
CAS No. |
89129-48-6 |
|---|---|
Molecular Formula |
C8H22P2Sn |
Molecular Weight |
298.92 g/mol |
IUPAC Name |
[dimethylphosphanylmethyl(dimethyl)stannyl]methyl-dimethylphosphane |
InChI |
InChI=1S/2C3H8P.2CH3.Sn/c2*1-4(2)3;;;/h2*1H2,2-3H3;2*1H3; |
InChI Key |
OFXFIIMZKZVWLP-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C[Sn](C)(C)CP(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


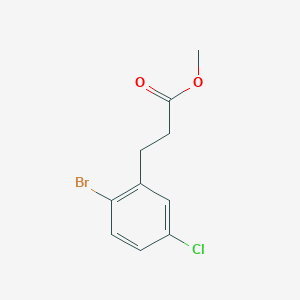

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)
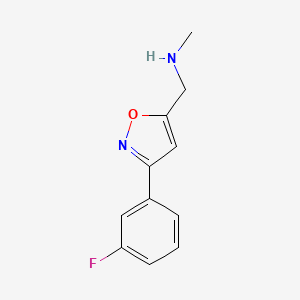
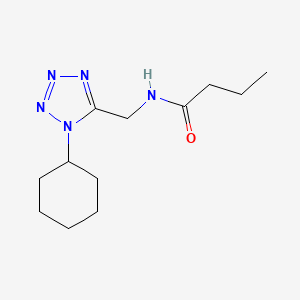
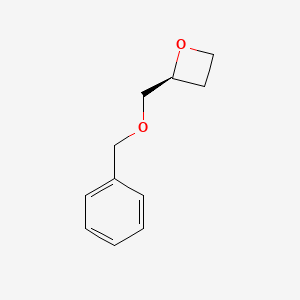
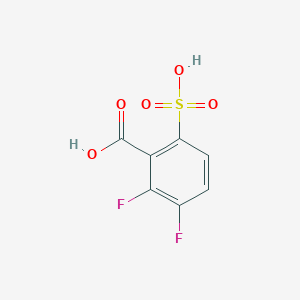

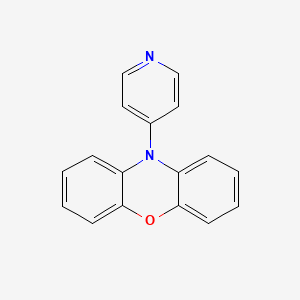
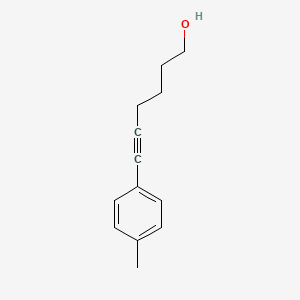
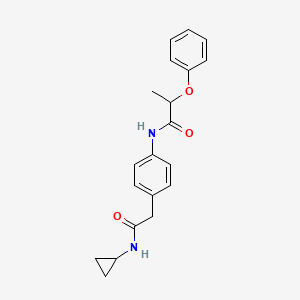
![1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127242.png)
